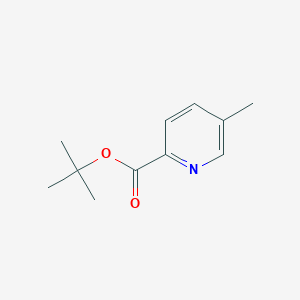
tert-Butyl 5-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-methylpicolinate: is an organic compound that belongs to the class of picolinates, which are esters of picolinic acid. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the picolinic acid framework. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methylpicolinate typically involves the esterification of 5-methylpicolinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 5-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted picolinic acid derivatives, alcohols, and halogenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 5-methylpicolinate is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-methylpicolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
- tert-Butyl picolinate
- 5-Methylpicolinic acid
- tert-Butyl 2-methylpicolinate
Comparison: tert-Butyl 5-methylpicolinate is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry and research .
By understanding the unique characteristics and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
tert-butyl 5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h5-7H,1-4H3 |
Clave InChI |
JWORIYZTUGCFPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


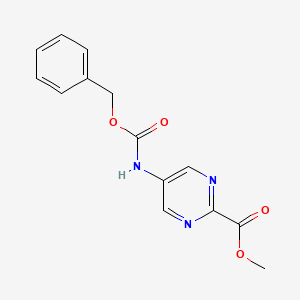
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one](/img/structure/B13659278.png)

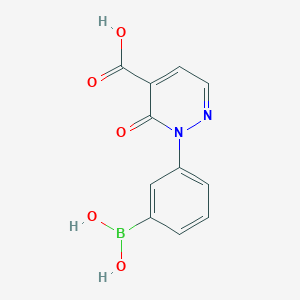

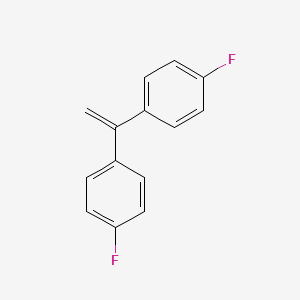
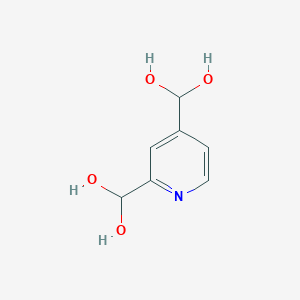
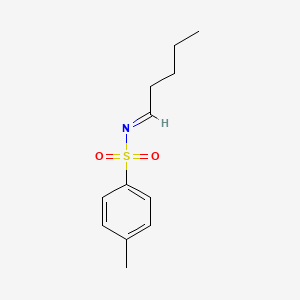
![(6R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13659324.png)
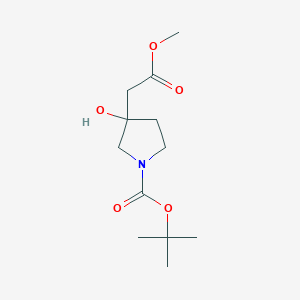
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
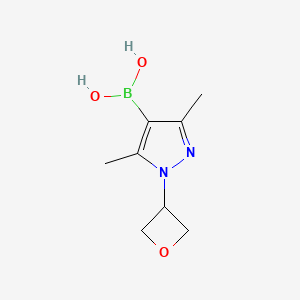
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)
